molecular formula C14H20O4 B8432574 3,5-Dihydroxyadamantan-1-yl Methacrylate

3,5-Dihydroxyadamantan-1-yl Methacrylate

Cat. No. B8432574
M. Wt: 252.31 g/mol
InChI Key: HFLCKUMNXPOLSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06440636B1

Procedure details

The title compound was prepared in the same manner as in Production Example 6, except that 1,3,5-adamantanetriol and methacrylic chloride were used instead of 1,3-adamantanediol and acrylic chloride, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]12([OH:13])[CH2:10][C:5]3([OH:11])[CH2:6][CH:7]([CH2:9][C:3]([OH:12])([CH2:4]3)[CH2:2]1)[CH2:8]2.[C:14](Cl)(=[O:18])[C:15]([CH3:17])=[CH2:16].C12(O)CC3CC(CC(O)(C3)C1)C2.C(Cl)(=O)C=C>>[OH:13][C:1]12[CH2:10][C:5]3([O:11][C:14](=[O:18])[C:15]([CH3:17])=[CH2:16])[CH2:6][CH:7]([CH2:9][C:3]([OH:12])([CH2:4]3)[CH2:2]1)[CH2:8]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12(CC3(CC(CC(C1)C3)(C2)O)O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12(CC3(CC(CC(C1)C3)C2)O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC12CC3(CC(CC(C1)C3)(C2)OC(C(=C)C)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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